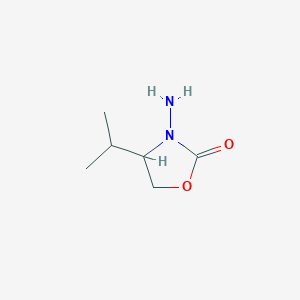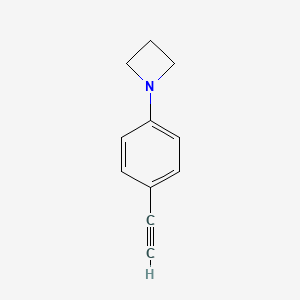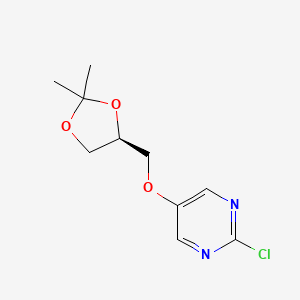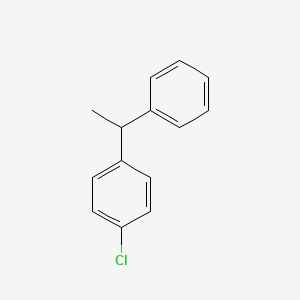![molecular formula C11H21NO B12067505 [1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)
[1-(Cyclobutylmethyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclobutylmethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a cyclobutylmethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine with cyclobutylmethyl chloride under basic conditions to form the intermediate [1-(Cyclobutylmethyl)piperidin-4-yl]methane. This intermediate is then subjected to a hydroxylation reaction using reagents such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.
Industry: The compound finds applications in the industrial synthesis of fine chemicals and pharmaceuticals. Its unique properties make it a valuable building block in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
- [1-(Cyclopropylmethyl)piperidin-4-yl]methanol
- [1-(Cyclopentylmethyl)piperidin-4-yl]methanol
- [1-(Cyclohexylmethyl)piperidin-4-yl]methanol
Comparison: Compared to its analogs, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol exhibits unique structural features that may influence its reactivity and biological activity. The cyclobutylmethyl group provides distinct steric and electronic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
[1-(cyclobutylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h10-11,13H,1-9H2 |
Clave InChI |
BPTXPBHREXYBTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)


![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)




